Malonylawobanin

Description

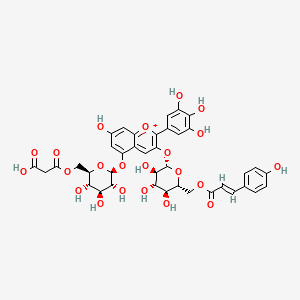

Structure

2D Structure

Properties

CAS No. |

88399-23-9 |

|---|---|

Molecular Formula |

C39H39O22+ |

Molecular Weight |

859.7 g/mol |

IUPAC Name |

3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromenylium-5-yl]oxyoxan-2-yl]methoxy]propanoic acid |

InChI |

InChI=1S/C39H38O22/c40-17-4-1-15(2-5-17)3-6-28(46)55-13-25-31(49)34(52)36(54)39(61-25)59-24-11-19-22(57-37(24)16-7-20(42)30(48)21(43)8-16)9-18(41)10-23(19)58-38-35(53)33(51)32(50)26(60-38)14-56-29(47)12-27(44)45/h1-11,25-26,31-36,38-39,49-54H,12-14H2,(H5-,40,41,42,43,44,45,46,48)/p+1/t25-,26-,31-,32-,33+,34+,35-,36-,38-,39-/m1/s1 |

InChI Key |

LXITVYYZHYMDFB-AWJFVBHYSA-O |

SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)COC(=O)CC(=O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)CC(=O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)COC(=O)CC(=O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O |

Synonyms |

delphinidin 3-O-(6-O-p-coumaroylglucoside)-5-O-(6-O-malonylglucoside) malonylawobanin |

Origin of Product |

United States |

Occurrence and Phytogeographical Distribution

Primary Botanical Sources of Malonylawobanin

This compound has been identified as a key chemical constituent in the flowers of a select number of plant species across different families. Its presence is fundamental to the specific hue of blue that these flowers exhibit.

The vibrant blue petals of Commelina communis owe their color to a supramolecular pigment known as commelinin. nih.gov Initial research into the flower's pigment identified a component named awobanin; however, further investigation revealed that the true native anthocyanin is, in fact, this compound. jst.go.jpnih.govresearchgate.net

Commelinin is a metalloanthocyanin, a complex structure where multiple molecules assemble to create a stable color. nagoya-u.ac.jpwikipedia.org In this case, six molecules of this compound and six molecules of a flavone (B191248) co-pigment, flavocommelin (B96400), are intricately arranged and stabilized by two magnesium ions (Mg²⁺). nagoya-u.ac.jpmdpi.com This self-assembled supramolecule is remarkably stable, which accounts for the lasting blue color of the Asiatic dayflower. nih.govnagoya-u.ac.jp The malonic acid group on the this compound molecule provides a negative charge, which was a key finding in understanding the electrophoretic behavior of the commelinin complex. nih.gov

Table 1: Components of the Commelinin Pigment in Commelina communis

| Component | Chemical Class | Role in Complex |

|---|---|---|

| This compound | Metalloanthocyanin | Primary anthocyanin pigment |

| Flavocommelin | Flavone | Co-pigment, stabilizes color |

Data sourced from multiple studies on the composition of commelinin. nagoya-u.ac.jpwikipedia.orgmdpi.com

The iconic deep violet-blue of the common bluebell, a plant native to the Atlantic regions of Europe, is also produced by this compound. wildflowerfinder.org.ukwordpress.comwikipedia.org The pigment in bluebells was identified as delphinidin-3-(6-p-coumarylglucoside)-5-(6-malonylglucoside), the chemical name for this compound. nih.gov

Unlike the highly structured commelinin complex in Commelina, the exact nature of the pigment complex in bluebells is less defined in the literature but relies on the same core anthocyanin. wordpress.com The presence of this compound is responsible for the brilliant and stable blue of the petals. wordpress.com Research on the chemical profile of Hyacinthoides non-scripta has confirmed that this compound is a principal component of the flowers during their blooming period. nih.gov

Table 2: Research Findings on this compound in Hyacinthoides non-scripta

| Research Focus | Key Finding | Reference |

|---|---|---|

| Pigment Identification | The blue pigment was identified as this compound. | nih.gov |

| Color Chemistry | The rich color is attributed to the modified delphinidin (B77816) structure of this compound. | wordpress.com |

Within the genus Salvia, this compound is a constituent of the blue pigments found in the flowers of certain species, notably Salvia patens and Salvia macrophylla. dntb.gov.uaresearchgate.netrsc.org The blue pigment in these plants is a metalloanthocyanin named protodelphin. dntb.gov.ua

Similar to commelinin, protodelphin is a supramolecular complex. Chemical analysis has shown it is composed of this compound, a flavone co-pigment (apigenin 7,4′-diglucoside), and magnesium ions (Mg²⁺). dntb.gov.uaresearchgate.net A survey of polyphenolic compounds in the Salvia genus noted the presence of delphinidin 3,5-diglucoside acylated with p-coumaric and malonic acids (this compound) as part of a complex pigment structure. researchgate.net The specific combination of these components is responsible for the distinct blue coloration of Salvia patens flowers. rsc.org

Table 3: Components of the Protodelphin Pigment in Salvia Species

| Component | Chemical Class | Role in Complex |

|---|---|---|

| This compound | Metalloanthocyanin | Primary anthocyanin pigment |

| Apigenin 7,4′-diglucoside | Flavone | Co-pigment |

Data sourced from analyses of Salvia patens and Salvia macrophylla pigments. dntb.gov.uaresearchgate.net

Distributional Patterns in Angiosperms

Angiosperms, or flowering plants, represent the most diverse group of land plants, occupying a vast range of habitats worldwide. britannica.com Within this enormous group, the distribution of specific secondary metabolites like this compound is not uniform but is restricted to particular lineages.

This compound has been identified in species belonging to several distinct angiosperm families, including:

Commelinaceae (e.g., Commelina communis) researchgate.net

Asparagaceae (e.g., Hyacinthoides non-scripta) np-mrd.orgnih.gov

Lamiaceae (e.g., Salvia patens, Salvia macrophylla) dntb.gov.uaresearchgate.net

The presence of this specific acylated anthocyanin in these disparate families suggests either an instance of convergent evolution for producing stable blue floral colors or a deeper, yet un-traced, evolutionary origin. The presence of such rare acylated glucosides in the Commelinaceae family is considered a distinctive chemical trait that separates it from other monocotyledonous groups. researchgate.net While broad geographical patterns have been studied for general floral traits like symmetry across angiosperms, the specific phytogeographical distribution of individual compounds like this compound is less understood and is currently defined by its documented occurrences in specific genera. nih.govwhiterose.ac.uk

Table 4: Summary of Known Botanical Families Containing this compound

| Family | Representative Species | Common Name | Angiosperm Group |

|---|---|---|---|

| Commelinaceae | Commelina communis | Asiatic Dayflower | Monocot |

| Asparagaceae | Hyacinthoides non-scripta | Common Bluebell | Monocot |

Structural Characterization and Elucidation of Malonylawobanin

Stereochemical Considerations and Isomeric Forms

The complexity of Malonylawobanin extends to its stereochemistry. The p-coumaroyl group, which contains a carbon-carbon double bond, can exist as two geometric isomers: trans (E) and cis (Z). researchgate.netresearchgate.net In nature, the trans-isomer is predominantly found. researchgate.netresearchgate.net However, the trans form can be readily isomerized to the cis form upon exposure to UV light in solution. researchgate.netresearchgate.netnagoya-u.ac.jp Studies have shown that in acidic aqueous solutions, the equilibrium favors the trans-isomer (E/Z ratio of approximately 6:1). researchgate.netresearchgate.net This isomerization is an important factor to consider during extraction and analysis, as it can affect the compound's properties and spectroscopic signature.

Furthermore, the glucose units have their own defined stereochemistry, specified as β-D-glucosyl linkages. researchgate.net The full IUPAC name, which includes stereochemical descriptors like (2R, 3S, 4S, 5R, 6S) for the glucose moieties, precisely defines the three-dimensional arrangement of the molecule. nih.govnaturalproducts.netnaturalproducts.net

Spectroscopic Analysis in Structural Determination

The definitive elucidation of this compound's structure relied heavily on advanced spectroscopic techniques. Methods such as Resonance Raman and Visible Micro-Spectroscopy have been used for in-vivo characterization, but Nuclear Magnetic Resonance (NMR) spectroscopy has been indispensable for determining the precise connectivity and stereochemistry. mdpi.com

NMR spectroscopy is a powerful analytical tool used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei. filab.fr For a complex molecule like this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed.

¹H NMR spectra provide information on the number and environment of protons in the molecule. Analysis of chemical shifts, integration, and coupling constants allows for the identification of the different structural components: the delphinidin (B77816) core, the two glucose units, and the malonyl and p-coumaroyl acyl groups. rsc.orgbeilstein-journals.org For instance, the characteristic signals of the aromatic protons on the p-coumaroyl group and the methylene (B1212753) protons of the malonyl group can be clearly distinguished.

¹³C NMR spectra reveal the carbon framework of the molecule. nih.gov

2D NMR techniques (such as COSY, HMQC, and HMBC) are crucial for establishing the connectivity between different parts of the molecule. These experiments show correlations between protons and carbons, confirming how the glucose units are attached to the delphinidin core and where the acyl groups are esterified to the sugars. rothamsted.ac.uk

NMR has also been instrumental in studying the E,Z-isomerization of the p-coumaroyl moiety, as the proton and carbon signals for the cis and trans isomers are distinct, allowing for their identification and quantification in a mixture. researchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the precise molecular weight and formula of a compound. For this compound, high-resolution mass spectrometry provides definitive data on its elemental composition. The exact mass and monoisotopic mass have been computationally determined, confirming the molecular formula as C₃₉H₃₉O₂₂⁺. rsc.orgnih.gov This technique is fundamental in distinguishing this compound from other related anthocyanin structures by providing a highly accurate mass measurement.

Further analysis using mass spectrometry can predict the collision cross-section (CCS) of the ion. The CCS is an important physical property that relates to the ion's shape and size in the gas phase. Predicted CCS values for various adducts of this compound offer additional structural information.

Table 1: Mass Spectrometry Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₉H₃₉O₂₂⁺ | nih.gov |

| Molecular Weight | 859.7 g/mol | nih.gov |

| Exact Mass | 859.19329787 Da | nih.gov |

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy is employed to study the electronic transitions within a molecule and is particularly useful for analyzing colored compounds like anthocyanins. The spectrum provides information about the chromophore system and its substitutions. mdpi.com

This compound is a key component of the stable blue pigment complex, commelinin, found in the petals of Commelina communis. mdpi.com The UV-Visible absorption spectrum of the natural commelinin complex in water displays characteristic absorption maxima at 273 nm, 316 nm, 591 nm, and 643 nm. nih.gov In intact petals of Commelina communis, the visible absorption spectrum shows a maximum at 587 nm with a strong shoulder at 645 nm and another at 550 nm, which is consistent with the spectrum of commelinin. mdpi.com These absorption patterns in the visible region are responsible for the distinct blue color and are indicative of the complexed form of this compound.

Table 2: UV-Visible Absorption Maxima for Commelinin (containing this compound)

| Sample | Wavelength (λmax) | Reference |

|---|---|---|

| Commelinin in water | 273 nm, 316 nm, 591 nm, 643 nm | nih.gov |

Resonance Raman Spectroscopy

Resonance Raman (RR) spectroscopy is a powerful technique that enhances the Raman signals of the chromophoric part of a molecule, providing detailed vibrational information. mdpi.com This method is particularly useful for studying the structure of pigments within their natural environment, such as in flower petals. mdpi.com

The resonance Raman spectrum of isolated this compound was measured in an aqueous solution at pH 4. mdpi.com The resulting spectral pattern is consistent with other similarly substituted anthocyanins. mdpi.com A significant signal at 1640 cm⁻¹ is attributed to the stretching modes of the C=C bonds of the benzopyrilium nucleus and the C=O group. mdpi.com When this compound is part of the commelinin complex within the flower, this band disappears, and other spectral changes are observed, such as a shift of the band at approximately 1450 cm⁻¹ to 1440 cm⁻¹ and a decrease in intensity of the 1331 cm⁻¹ band. mdpi.com These shifts provide insight into the molecular interactions and structural changes that occur upon complexation. mdpi.com

Table 3: Key Resonance Raman Bands for this compound (Aqueous Solution, pH 4)

| Wavenumber (cm⁻¹) | Assignment/Observation | Reference |

|---|---|---|

| 1640 | Stretching modes of C=C (benzopyrilium nucleus) and C=O | mdpi.com |

| ~1450 | Shifts to 1440 cm⁻¹ in the commelinin complex | mdpi.com |

Molecular Interactions and Supramolecular Assembly of Malonylawobanin

Copigmentation Phenomena

Copigmentation is a crucial mechanism where colorless or weakly colored compounds, known as copigments, associate with anthocyanins to augment and stabilize their color. This association is primarily driven by non-covalent forces and is fundamental to the color expression of malonylawobanin in nature.

The interaction between this compound and flavones, particularly flavocommelin (B96400), is a classic example of intermolecular copigmentation. wikipedia.org This process is critical for the formation of stable blue pigments. nagoya-u.ac.jp The primary driving force for this association is the hydrophobic effect, which leads to π-π stacking interactions between the electron-rich aromatic rings of this compound and the flavone (B191248) copigment. nagoya-u.ac.jprsc.org

In the formation of the metalloanthocyanin commelinin, six molecules of this compound and six molecules of the flavone C-glycoside, flavocommelin, self-assemble in a highly organized manner. nagoya-u.ac.jpnih.govresearchgate.net The structure involves the stacking of this compound with itself (self-association) and the stacking of flavocommelin with itself, as well as the crucial intercalation of flavocommelin molecules between this compound molecules. nih.govacs.org This self-assembly is governed by strict chiral molecular recognition, with hydrogen bonding among the sugar residues of the molecules also playing a role in ensuring the precise spatial arrangement. nagoya-u.ac.jp This forms a stacked structure with a defined right- or left-handed screw axis, creating a chiral supramolecular assembly. acs.org

The association of this compound with flavone copigments significantly enhances both the stability and the intensity of its color. smolecule.com This phenomenon, known as a hyperchromic effect, results in a more intense color than what would be expected from the anthocyanin alone. acs.orgunl.pt Copigmentation shifts the chemical equilibria of the anthocyanin, stabilizing its colored quinonoidal base form and limiting the hydration reaction that leads to a colorless form. rsc.orgacs.org

This stabilization is evident in studies of the commelinin complex, where this compound is found to be stacked more strongly and is significantly more stable than in a simple 1:1 mixture with flavocommelin. researchgate.net The protective environment created by the stacked copigment molecules shields the this compound chromophore, preventing degradation and light-induced isomerization, thereby ensuring the persistence of the vivid blue color. researchgate.net

Metal Ion Complexation (Metalloanthocyanins)

While copigmentation is essential, the formation of stable, brilliant blue colors in plants like Commelina communis often requires the presence of metal ions. This compound is a key component in metalloanthocyanins, which are large, self-assembled supramolecular complexes containing anthocyanins, flavone copigments, and metal ions in a specific stoichiometric ratio. rsc.orgresearchgate.net

Magnesium (Mg²⁺) ions play a pivotal role in the structure of several key metalloanthocyanins containing this compound. wikipedia.org In the blue pigments commelinin (from Commelina communis) and protodelphin (from Salvia patens), Mg²⁺ ions are essential for the complex's formation and stability. nih.govresearchgate.netresearchgate.netcuvillier.de The metal ions coordinate with the hydroxyl groups present on the B-ring of the this compound molecule, specifically with the ionized quinoidal base form, which helps to stabilize this blue-colored species. rsc.org

While magnesium is common, other metal ions like iron (Fe³⁺) are also found in metalloanthocyanins. researchgate.net For instance, the blue pigment protocyanin from the cornflower (Centaurea cyanus) is a complex that includes both Fe³⁺ and Mg²⁺ ions, which are critical for stabilizing the structure. acs.orgresearchgate.netresearchgate.net The ability of anthocyanins to chelate various metal ions is dependent on having at least two free hydroxyl groups on the B-ring, a feature present in the delphinidin-type structure of this compound. wikipedia.org

The metalloanthocyanin complexes involving this compound are characterized by a remarkably precise and consistent stoichiometry. Both commelinin and protodelphin are supramolecular structures composed of six molecules of this compound, six molecules of a flavone copigment, and two magnesium ions. nih.govresearchgate.netresearchgate.net

Stoichiometry of this compound-Containing Metalloanthocyanins

| Complex Name | Anthocyanin Component | Flavone Component | Metal Ion Component | Stoichiometric Ratio (Anthocyanin:Flavone:Metal) |

|---|---|---|---|---|

| Commelinin | 6 x this compound | 6 x Flavocommelin | 2 x Mg²⁺ | 6:6:2 |

| Protodelphin | 6 x this compound | 6 x Apigenin 7,4′-O,O-diglucoside | 2 x Mg²⁺ | 6:6:2 |

This table summarizes the molecular composition of the well-characterized metalloanthocyanins, Commelinin and Protodelphin, which feature this compound as the core anthocyanin.

The formation of a this compound-metal complex is a dynamic process of self-assembly, where individual components recognize each other through chiral hydrophobic and hydrogen bonding interactions to form a stable, low-energy final structure. nagoya-u.ac.jp The resulting supramolecular assembly is not static but has dynamic properties that contribute to its function. The rigid and highly organized structure of the commelinin complex, for example, imparts significant stability to the this compound molecule. researchgate.net

Self-Association and Intramolecular Stacking

The color and stability of anthocyanins like this compound in aqueous solutions are influenced by several factors, including self-association, copigmentation, and intramolecular stacking. researchgate.netresearchgate.net These interactions are primarily driven by hydrophobic forces between aromatic nuclei. researchgate.netresearchgate.net

Self-association is a phenomenon where anthocyanin molecules interact with each other, leading to the formation of aggregates. scispace.com This process is particularly significant for the flavylium (B80283) cation and neutral quinonoidal bases, where at least two anthocyanin chromophores stack vertically. scispace.com The strength of this association is enhanced by increased hydroxylation or methoxylation in the B-ring of the anthocyanin. scispace.com For self-association to occur, a 4'-OH group and a 5-glycosyl moiety are considered essential structural elements. scispace.com This stacking helps to stabilize the colored flavylium form by reducing the hydration constant, thus preventing the nucleophilic attack of water molecules that would lead to color loss. scispace.com

Intramolecular stacking, on the other hand, involves the folding of the molecule, allowing different parts of the same molecule, such as the anthocyanidin chromophore and an aromatic acyl group, to stack. acs.org This is particularly relevant for acylated anthocyanins like this compound, which contains a p-coumaric acid residue. researchgate.net The flexible link provided by the glycosyl and malonyl groups allows the p-coumaric acid to stack with the delphinidin (B77816) core. This intramolecular association is crucial for stabilizing the molecule and preventing photoisomerization, a process where UV light can alter the geometry of the acyl group, leading to color changes. researchgate.net In the case of this compound within the metalloanthocyanin commelinin, it is observed to be more strongly stacked than in a simple mixture with its copigment, flavocommelin, leading to greater stability. researchgate.netresearchgate.net

Mechanisms of Chromophore Stability in in Planta Vacuoles

The stability of this compound's color within the plant's vacuoles is a complex interplay of its molecular conformation and the surrounding environment.

Influence of Vacuolar Environment on this compound Conformation

The vacuolar environment, including its pH and the presence of other molecules, plays a pivotal role in determining the conformation and stability of this compound. nih.govfrontiersin.org Anthocyanins are synthesized and then transported into the vacuole, where they must be stabilized to maintain the color of the plant tissue over time. nih.govfrontiersin.org The final concentration of these pigments is a balance between their synthesis and degradation. nih.govfrontiersin.org

In some cases, a phenomenon known as "fading" can occur, where the pigmentation disappears, which can be nearly complete. nih.govfrontiersin.org This highlights the importance of the vacuolar environment in preserving the pigment. While a high vacuolar pH can affect color, it is not the sole reason for color loss in some mutants. frontiersin.org The stability of anthocyanins is often enhanced through intermolecular interactions within the vacuolar environment, a process known as copigmentation. unl.pt This involves the association of anthocyanins with other colorless molecules, such as flavonoids, polysaccharides, or metal ions, which helps to stabilize the colored forms of the anthocyanin. unl.pt In the case of this compound, it forms a supramolecular complex called commelinin, which also involves flavocommelin and magnesium ions. scispace.comrsc.org This complex structure is stabilized by π-π stacking between this compound and flavocommelin, as well as coordination of the magnesium ions with the hydroxyl groups on the B-ring of the anthocyanin. rsc.orgdokumen.pub This intricate assembly protects the chromophore and maintains the blue color.

Role of Hydration and Tautomerization in Chromic Behavior

The chromic (color) behavior of this compound is intrinsically linked to the chemical reactions of hydration and tautomerization. Anthocyanins exist in equilibrium between several species, including the colored flavylium cation and quinonoidal bases, and colorless forms like the hemiketal and chalcone (B49325). scispace.com The addition of a water molecule to the flavylium cation leads to the formation of the colorless hemiketal, a process known as hydration. scispace.com

Self-association and intramolecular stacking play a direct role in preventing this hydration. scispace.com By stacking, the chromophores shield each other from the attack of water molecules, thus stabilizing the colored form. scispace.comresearchgate.net Acylation of anthocyanins, such as in this compound, is a key strategy nature employs to enhance stability. researchgate.net The acyl group can provide steric hindrance and also participate in intramolecular copigmentation, which protects the flavylium chromophore from hydration. researchgate.net

Biosynthesis and Metabolic Pathways of Malonylawobanin

General Anthocyanin Biosynthetic Pathway Overview

The biosynthesis of all anthocyanins, including malonylawobanin, is a sophisticated extension of the general phenylpropanoid pathway. mdpi.com This metabolic route begins with the amino acid L-phenylalanine. mdpi.com A series of enzymes, including phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), convert L-phenylalanine into 4-coumaroyl-CoA. mdpi.commdpi.com

The first committed step of the flavonoid pathway involves chalcone (B49325) synthase (CHS), which catalyzes the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone. mdpi.com Chalcone isomerase (CHI) then converts this intermediate to the flavanone (B1672756) naringenin. mdpi.com Naringenin serves as a crucial branch point, leading to various classes of flavonoids. For anthocyanin synthesis, naringenin is first hydroxylated by flavanone 3-hydroxylase (F3H) to produce a dihydroflavonol, specifically dihydrokaempferol (B1209521) (DHK). mdpi.com DHK is the precursor that enters the specific branch leading to different anthocyanidin cores depending on its subsequent hydroxylation pattern. mdpi.com

Precursor Metabolism and Pathway Flux to Delphinidin (B77816)

The characteristic purple-blue hue of this compound is derived from its delphinidin aglycone. The production of delphinidin requires the specific hydroxylation of the B-ring of the dihydroflavonol precursor at both the 3' and 5' positions. nih.gov This is controlled by the activity of key enzymes that direct the metabolic flux towards dihydromyricetin (B1665482), the direct precursor to delphinidin. researchgate.netoup.com

Flavonoid 3',5'-hydroxylase (F3'5'H) is the critical enzyme that determines whether a plant can produce delphinidin-based anthocyanins. nih.govoup.com This cytochrome P450-dependent monooxygenase introduces hydroxyl groups at both the 3' and 5' positions of the B-ring of dihydrokaempferol (DHK) or naringenin. nih.govnih.gov The action of F3'5'H on DHK yields dihydromyricetin (DHM). researchgate.netnih.gov In the absence of F3'5'H activity, plants typically produce cyanidin (B77932) (via flavonoid 3'-hydroxylase, F3'H) or pelargonidin, resulting in red or orange pigments. nih.gov The presence and activity of F3'5'H are thus prerequisites for the biosynthesis of this compound. nih.govwikipedia.org

Following the formation of dihydromyricetin (DHM), dihydroflavonol 4-reductase (DFR) catalyzes its reduction to the corresponding leucoanthocyanidin, leucodelphinidin. researchgate.netmdpi.com DFR is a key enzyme that exhibits substrate specificity, which can influence the type of anthocyanin produced. mdpi.com Some DFR enzymes can reduce all three major dihydroflavonols (DHK, dihydroquercetin, and DHM), while others show a distinct preference. mdpi.com For the efficient synthesis of delphinidin, the DFR present in the plant must be capable of utilizing DHM as a substrate. mdpi.com For instance, the DFR in Petunia hybrida famously does not reduce DHK, preventing the formation of pelargonidin-based pigments. mdpi.com The final step in forming the aglycone is the oxidation of leucodelphinidin by anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), to yield the unstable delphinidin cation. researchgate.net

Glycosylation Steps Leading to this compound Intermediate Structures

For stability and transport to the vacuole, the delphinidin aglycone must undergo glycosylation, a process catalyzed by UDP-sugar-dependent glycosyltransferases (UGTs). oup.commdpi.com this compound is a diglucoside, meaning two glucose molecules are attached to the delphinidin core at specific positions. nih.govnih.gov The structure is specifically delphinidin 3-O-glucoside-5-O-glucoside, with further acylations on these sugars. nih.govresearchgate.net

The biosynthesis proceeds in a stepwise manner. The first glycosylation is almost universally at the 3-OH position, catalyzed by an anthocyanidin 3-O-glucosyltransferase (3GT). frontiersin.orguniprot.org This reaction yields delphinidin 3-O-glucoside, the first stable colored intermediate. frontiersin.org Subsequent modifications, including acylation of the 3-linked glucose and glycosylation at the 5-OH position, typically follow. mdpi.comnih.gov A separate enzyme, anthocyanin 5-O-glucosyltransferase (5GT), is responsible for adding a glucose molecule to the 5-OH position of the anthocyanin 3-O-glucoside intermediate. mdpi.comoup.com Studies on various plants suggest that many acyltransferases and other modifying enzymes show a preference for 3-O-glucosides over 3,5-O-diglucosides, indicating a specific order of reactions where 3-O-glucosylation precedes most other modifications. nih.gov

Malonylation and p-Coumaroylation Reactions

The final complexity and stability of this compound are achieved through acylation, where acyl groups are attached to the sugar moieties. This compound is polyacylated, containing both an aliphatic malonyl group and an aromatic p-coumaroyl group. nih.govresearchgate.net These reactions are catalyzed by specific acyltransferases, which belong to the BAHD family of enzymes and use acyl-CoA thioesters as donors. nih.govresearchgate.net

The structure of this compound is delphinidin 3-O-(6-O-p-coumaroylglucoside)-5-O-(6-O-malonylglucoside). nih.govresearchgate.net This indicates two distinct acylation events:

p-Coumaroylation: An anthocyanin 3-O-glucoside 6''-O-hydroxycinnamoyltransferase transfers a p-coumaroyl group from p-coumaroyl-CoA to the 6''-hydroxyl position of the glucose attached to the 3-O position of the delphinidin core. wikipedia.orgwikipedia.org This likely occurs on the delphinidin 3-O-glucoside intermediate.

Malonylation: A malonyl-CoA:anthocyanin 5-O-glucoside-6'''-O-malonyltransferase (5MaT) transfers a malonyl group from malonyl-CoA to the 6'''-hydroxyl position of the glucose attached to the 5-O position of the delphinidin core. nih.govresearchgate.netnih.gov This reaction requires the prior glucosylation of the 5-position.

The enzymes responsible for acylation exhibit high regio- and substrate specificity. Anthocyanin acyltransferases (AATs) that catalyze aromatic acylation (like p-coumaroylation) and those that catalyze aliphatic acylation (like malonylation) are distinct. researchgate.netnih.gov Furthermore, their specificity for the acceptor molecule dictates the sequence of the biosynthetic pathway. For example, the anthocyanin 5-O-glucoside-6'''-O-malonyltransferase (5MaT) from Arabidopsis thaliana specifically acts on anthocyanins that have a 5-O-glucosyl moiety and transfers the malonyl group only to that sugar. nih.gov Similarly, the p-coumaroyltransferase often acts on the 3-O-glucoside before 5-O-glucosylation occurs. nih.gov This enzymatic specificity ensures the precise and ordered assembly of the complex this compound molecule.

Malonyl-CoA as a Key Precursor for Malonylation

The biosynthesis of complex anthocyanins such as this compound involves a series of modification reactions, including glycosylation and acylation, which are critical for their color, stability, and solubility. ontosight.aioup.com Acylation with aliphatic dicarboxylic acids, particularly malonic acid, is a common modification. The direct precursor for this crucial enzymatic reaction is malonyl-coenzyme A (malonyl-CoA). nih.govnih.gov This process, known as malonylation, is catalyzed by a specific class of enzymes called malonyltransferases (MaTs), which belong to the BAHD family of acyltransferases. nih.gov

The formation of malonyl-CoA itself is a fundamental metabolic step occurring in the cytoplasm. It is synthesized from acetyl-CoA through a carboxylation reaction catalyzed by the biotin-dependent enzyme acetyl-CoA carboxylase (ACC). mhmedical.comyoutube.com While this is the rate-limiting step in fatty acid synthesis, it also provides the essential building block for the malonylation of numerous other plant secondary metabolites, including flavonoids and anthocyanins. mhmedical.comshimadzu.com

Research has unequivocally identified malonyl-CoA as the specific acyl donor for the malonylation of anthocyanins in various plant species. Studies on heterologously expressed and purified malonyltransferases have demonstrated their high specificity for malonyl-CoA. For instance, the anthocyanin 5-O-glucoside-6''-O-malonyltransferase (At5MAT) from Arabidopsis thaliana exclusively utilizes malonyl-CoA as the malonyl donor and is unable to catalyze acyl transfer using other activated coenzyme A esters like acetyl-CoA, benzoyl-CoA, or p-coumaroyl-CoA. nih.govuniprot.org This enzyme catalyzes the malonylation of the 5-O-glucose residue of anthocyanins. uniprot.org Similarly, the malonyl-CoA:anthocyanidin 3-O-glucoside-6"-O-malonyltransferase (Dv3MaT) from Dahlia variabilis flowers shows a strong preference for malonyl-CoA as the acyl donor, confirming its role as a dedicated malonyltransferase. nih.gov This enzyme specifically targets the 3-O-glucoside moiety of anthocyanidins. nih.govresearchgate.net

The enzymatic transfer of the malonyl group from malonyl-CoA to the anthocyanin core structure is a regiospecific reaction, meaning it occurs at a precise position on the glycosyl moiety attached to the anthocyanin. In scarlet sage (Salvia splendens), the enzyme Ss5MaT1 catalyzes the transfer of the malonyl group from malonyl-CoA specifically to the 6‴-hydroxyl group of the 5-glucosyl moiety of anthocyanins. researchgate.netcapes.gov.br The malonylation enhances the stability of the anthocyanin pigments. For example, the 6"-O-malonylation of cyanidin 3-O-glucoside was found to significantly increase its spectral stability at pH values typical of plant cell vacuoles and protected the pigment from degradation by β-glucosidase. nih.gov This modification is crucial for the function of complex pigments like commelinin, a stable blue supramolecule found in Commelina communis, which is composed of six molecules of this compound, six molecules of a flavone (B191248) (flavocommelin), and two magnesium ions. nagoya-u.ac.jp

The kinetic properties of these malonyltransferases underscore the efficiency and specificity of malonyl-CoA as the precursor. The Michaelis-Menten constant (Kₘ) for malonyl-CoA is typically in the micromolar range, indicating a high affinity of the enzymes for this substrate.

Table 1: Research Findings on Anthocyanin Malonyltransferases

This table summarizes the characteristics and kinetic data of key malonyltransferases from different plant species that utilize Malonyl-CoA.

| Enzyme (Abbreviation) | Source Organism | Substrate(s) | Acyl Donor | Kₘ (Malonyl-CoA) | Kₘ (Anthocyanin Substrate) | kcat | Optimal pH | Reference |

|---|---|---|---|---|---|---|---|---|

| Malonyl-CoA:anthocyanidin 5-O-glucoside-6''-O-malonyltransferase (At5MAT) | Arabidopsis thaliana | Cyanin (Cyanidin 3,5-diglucoside), Pelargonidin 3,5-diglucoside | Malonyl-CoA | Not Specified | Not Specified | 6.4 s⁻¹ (with cyanin) | 6.0-7.5 | uniprot.org |

| Malonyl-CoA:anthocyanidin 3-O-glucoside-6"-O-malonyltransferase (Dv3MaT) | Dahlia variabilis | Pelargonidin 3-O-glucoside, Cyanidin 3-O-glucoside | Malonyl-CoA | Not Specified | Not Specified | Not Specified | Not Specified | nih.gov |

| Malonyl-CoA:anthocyanin 5-O-glucoside-6‴-O-malonyltransferase (Ss5MaT1) | Salvia splendens | Bisdemalonylsalvianin | Malonyl-CoA | 57 µM | 101 µM | 7.8 s⁻¹ | 7.0 | researchgate.netcapes.gov.br |

Enzymology of Malonylation and Acylation in Malonylawobanin Biosynthesis

Identification and Functional Analysis of p-Coumaroyltransferases

In addition to malonylation, the acylation of anthocyanins with hydroxycinnamic acids, such as p-coumaric acid, is a common modification. This reaction is catalyzed by p-coumaroyltransferases.

Enzymatic activity for the transfer of a p-coumaroyl group from p-coumaroyl-CoA to anthocyanins has been identified in the flowers of Iris ensata. nih.govresearchgate.net The enzyme extract from this plant was shown to catalyze the p-coumaroylation of both anthocyanidin 3-rhamnosylglucoside and 3-rhamnosylglucoside-5-glucoside. nih.gov Similarly, an anthocyanin 3-O-glucoside: 6′′-O-p-coumaroyltransferase has been characterized in Arabidopsis thaliana. nih.gov This enzyme displays a preference for cyanidin (B77932) 3-O-glucoside and has negligible activity towards cyanidin 3,5-O-diglucosides, indicating a specific role in the anthocyanin biosynthetic pathway. nih.gov

Another type of enzyme, anthocyanin 5-aromatic acyltransferase, has been found in Gentiana triflora. This enzyme utilizes hydroxycinnamoyl-CoA and anthocyanidin-3,5-diglucoside to produce an acylated anthocyanin. wikipedia.org These examples highlight the diversity of p-coumaroyltransferases and their specific roles in the biosynthesis of complex anthocyanins in different plant species.

Co-expression and Synergistic Enzyme Activities

The intricate modification of anthocyanins often requires the coordinated action of multiple enzymes. The concept of metabolic channeling, where enzymes in a pathway form complexes to efficiently shuttle intermediates, is supported by growing evidence. frontiersin.org

Transcriptome co-expression analysis is a powerful tool for identifying genes that are functionally related in a biosynthetic pathway. oup.com Studies in Arabidopsis have utilized this approach to identify candidate genes involved in flavonoid biosynthesis by analyzing co-expression networks. oup.com This methodology suggests that the genes encoding various modifying enzymes, such as malonyltransferases and p-coumaroyltransferases, are likely co-expressed with other genes in the anthocyanin pathway to ensure a coordinated production of the final decorated anthocyanin.

Genetic Regulation of Malonylawobanin Biosynthesis

Transcriptional Regulation of Structural Genes

The primary level of control for the malonylawobanin biosynthetic pathway occurs at the point of transcription, where the genetic information from DNA is copied into messenger RNA (mRNA). thermofisher.comlibretexts.org The activation or repression of the pathway's structural genes is orchestrated by specific proteins called transcription factors. nih.govmdpi.com In prokaryotes, related structural genes are often grouped into operons controlled by a single promoter, a model exemplified by the lac operon. libretexts.orgsavemyexams.comkhanacademy.org In eukaryotes, while genes are not typically organized in operons, their regulation is coordinated by common regulatory proteins that bind to promoter regions. cuni.cz

A cornerstone of anthocyanin regulation in higher plants is the interaction between two major families of transcription factors: R2R3-MYB and basic helix-loop-helix (bHLH). scispace.comresearchgate.net These proteins, along with a WD40-repeat (WDR) protein, typically form a ternary complex known as the MBW complex. mdpi.comfrontiersin.orgfrontiersin.org This complex binds to the promoter regions of anthocyanin structural genes, including those required for this compound synthesis, and activates their transcription. frontiersin.orgresearchgate.netslu.se

The first transcription factors for this pathway were identified in maize, where the C1 (an R2R3-MYB) and R (a bHLH) genes were found to be essential for anthocyanin pigmentation. mdpi.com This regulatory partnership has since been identified across a vast range of plant species. researchgate.netcabidigitallibrary.org The R2R3-MYB component of the complex often provides the specificity for regulation, determining the spatial and temporal patterns of gene expression. researchgate.net In contrast, the bHLH and WDR partners tend to be more broadly expressed and act as common co-regulators in various developmental processes. scispace.com

The interaction is highly specific. The R3 repeat of the MYB protein interacts with the N-terminal domain of the bHLH protein. frontiersin.org The bHLH proteins, in turn, recognize and bind to specific DNA sequences in the promoters of target genes, such as the G-box (5'-CACGTG-3') or E-box (5'-CANNTG-3'), which are present in most flavonoid biosynthetic gene promoters. frontiersin.org The cooperative binding of the entire MBW complex is required for the robust activation of the late biosynthetic genes (LBGs) of the pathway, such as Dihydroflavonol 4-reductase (DFR) and Anthocyanidin synthase (ANS). researchgate.net

| Plant Species | MYB Factor(s) | bHLH Partner(s) | Reference |

|---|---|---|---|

| Arabidopsis thaliana | PAP1, PAP2, MYB113, MYB114 | TT8, GL3, EGL3 | frontiersin.orgresearchgate.net |

| Zea mays (Maize) | C1, Pl | R, B | mdpi.com |

| Petunia hybrida | AN2, AN4 | AN1, JAF13 | frontiersin.org |

| Malus domestica (Apple) | MdMYB1, MdMYB10 | MdbHLH3 | frontiersin.org |

| Vitis vinifera (Grape) | VvMYBA1, VvMYBA2 | VvMYC1, VvMYCA1 | scispace.com |

| Raphanus sativus (Radish) | RsMYB1 | RsTT8 | frontiersin.org |

The final structure of this compound is achieved through a series of modifications to the basic anthocyanidin core, including glycosylation and acylation. The transfer of a malonyl group from malonyl-CoA is catalyzed by a specific malonyl-transferase, which belongs to the BAHD family of acyltransferases. frontiersin.org The availability of the malonyl-CoA precursor is a critical factor, and its intracellular concentration is typically low due to its role in essential fatty acid biosynthesis. nih.gov Metabolic engineering strategies to increase the pool of malonyl-CoA have been shown to enhance the production of related flavonoids. nih.govnih.gov

The regulation of the genes encoding these modifying enzymes, including the specific acyltransferase for malonylation, is generally coordinated with the rest of the pathway. oup.com Evidence suggests that the promoters of these "late" biosynthetic genes contain the same regulatory elements recognized by the MBW complex. Therefore, the same MYB and bHLH transcription factors that activate the core anthocyanin pathway also control the expression of the acyltransferase genes. researchgate.net This ensures that all necessary enzymes are present to produce the final, decorated anthocyanin molecule. While direct enzymatic regulation through mechanisms like phosphorylation can modulate protein activity in response to stimuli, the primary control for these biosynthetic enzymes is at the transcriptional level. cuni.czkhanacademy.org

Metabolic Engineering Strategies for Malonylawobanin Production

Optimization of Malonyl-CoA Supply for Acylation

Malonyl-CoA is a critical precursor for malonylawobanin synthesis, serving as both the building block for the flavonoid skeleton and the donor for the final malonylation step. nbi.ac.uknih.gov In most organisms, the intracellular concentration of malonyl-CoA is kept low, making it a significant rate-limiting factor for the production of malonyl-CoA-derived compounds. nih.gov Therefore, a key metabolic engineering strategy is to increase the intracellular pool of malonyl-CoA.

Several successful approaches have been developed, particularly in E. coli and S. cerevisiae:

Overexpression of Acetyl-CoA Carboxylase (ACC): ACC catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA. Overexpressing the ACC enzyme complex is the most direct way to boost malonyl-CoA production and has been shown to increase cellular levels several-fold. nih.gov

Deletion of Competing Pathways: Carbon flux can be diverted away from pathways that compete for the precursor acetyl-CoA. In E. coli, deleting genes involved in acetate (B1210297) and ethanol (B145695) production can increase the availability of acetyl-CoA for malonyl-CoA synthesis. nih.gov

Enhancing Precursor Supply: Increasing the flux towards acetyl-CoA, the direct precursor for malonyl-CoA, is also effective. This can involve engineering pathways for acetate assimilation or optimizing the central carbon metabolism to favor acetyl-CoA production. nih.gov

Dynamic Regulation with Biosensors: Genetically-encoded biosensors that respond to intracellular malonyl-CoA levels have been developed. nih.gov These sensors can be linked to regulatory circuits that dynamically control the expression of genes in the biosynthetic pathway, balancing metabolic flux and preventing the accumulation of toxic intermediates. nih.gov

Table 2: Metabolic Engineering Strategies to Optimize Malonyl-CoA Supply

| Strategy | Description | Target Organism(s) |

| Overexpress Acetyl-CoA Carboxylase (ACC) | Increases the catalytic conversion of acetyl-CoA to malonyl-CoA. | E. coli, S. cerevisiae |

| Delete Competing Pathways | Knocks out genes for byproduct formation (e.g., acetate, ethanol) to conserve acetyl-CoA. | E. coli |

| Increase Acetyl-CoA Pool | Overexpresses enzymes in acetate assimilation or central carbon metabolism. | E. coli |

| Use Malonyl-CoA Biosensors | Implements dynamic feedback control of pathway genes in response to malonyl-CoA levels. | E. coli, S. cerevisiae |

| Inhibit Fatty Acid Synthesis | Downregulates the fatty acid synthase (FAS) complex, which is a major consumer of malonyl-CoA. | E. coli |

Challenges and Advances in Biotechnological Production

Despite the promise of metabolic engineering, the biotechnological production of complex molecules like this compound faces several hurdles. However, ongoing advances in synthetic biology and biotechnology are providing innovative solutions.

Key Challenges:

Pathway Complexity and Balancing: Anthocyanin biosynthesis is a long and complex pathway. nbi.ac.uk Ensuring all heterologous enzymes are expressed at the correct levels to avoid the accumulation of toxic intermediates and maximize flux to the final product is a significant challenge. nih.gov

Enzyme Efficiency: Plant enzymes, particularly P450 monooxygenases like F3'H, often show poor activity when expressed in microbial hosts due to differences in post-translational modifications and membrane environments. nbi.ac.uk

Product Toxicity and Transport: High concentrations of anthocyanins can be toxic to microbial cells. nbi.ac.uk Furthermore, as anthocyanins are typically stored in the plant vacuole, engineered microbes may lack efficient mechanisms to transport and sequester the final product, leading to feedback inhibition or degradation.

Precursor and Cofactor Supply: The synthesis of one molecule of this compound is metabolically expensive, requiring multiple molecules of malonyl-CoA, a precursor like p-coumaroyl-CoA, a sugar donor (UDP-glucose), and reducing cofactors like NADPH. nbi.ac.uknih.gov Supplying all these in sufficient quantities is a major metabolic burden.

Scale-Up and Stability: Transitioning from a lab-scale proof-of-concept to a large-scale industrial process is a major hurdle, often requiring massive batch sizes and significant capital investment. crbgroup.com Maintaining the genetic stability of engineered strains over many generations of industrial fermentation can also be difficult. hilarispublisher.comresearchgate.net

Recent Advances:

Synthetic Biology and CRISPR: Modern tools like CRISPR/Cas9 allow for rapid and precise genome editing, making it easier to integrate entire pathways, delete competing genes, and fine-tune gene expression in host organisms. researchgate.net

Modular Engineering: Complex pathways can be broken down into smaller, independent modules (e.g., a precursor module, a core pathway module, and a decoration module). nih.gov These modules can be optimized independently and then combined to construct the final production strain, simplifying the engineering process.

Biosensor-Driven Dynamic Regulation: As mentioned, biosensors enable the cell to autonomously regulate metabolic flux in response to changing conditions, improving pathway efficiency and final product titers. nih.gov

Plant Cell Cultures: The use of plant cell suspension cultures offers an alternative to whole plants or microbes. mdpi.comresearchgate.net These cultures can be grown in bioreactors under controlled conditions and can be engineered for higher productivity, though they often face challenges with slow growth and genetic instability. researchgate.net

Biological and Ecological Roles of Malonylawobanin in Plants

Photoprotection Mechanisms

Malonylawobanin contributes to protecting plants from the damaging effects of ultraviolet-B (UV-B) radiation. catcoulson.art Anthocyanins, in general, are known to function as sunscreens, absorbing harmful UV radiation and thus protecting the plant's cellular machinery. dokumen.pubmdpi.com The process of malonylation, which involves the addition of a malonyl group to the anthocyanin structure, enhances the stability of the pigment. ontosight.ainih.gov This increased stability is crucial for maintaining the photoprotective function of this compound over time, especially under conditions of high light and UV exposure.

Plant-Herbivore and Plant-Pathogen Interactions

The presence of this compound and other related compounds can deter herbivores. catcoulson.art Anthocyanins can make plant tissues less palatable or even toxic to certain insects and animals, thereby reducing the incidence of herbivory. wikipedia.orgscielo.org.mx The chemical diversity provided by compounds like this compound is thought to be a key factor in a plant's defense against a range of herbivores. nih.gov

Furthermore, anthocyanins are involved in a plant's defense against pathogens. dokumen.pub The production of these pigments can be induced in response to fungal or bacterial attack, where they may act as antimicrobial agents or contribute to the structural reinforcement of cell walls to prevent pathogen entry. The stability conferred by malonylation can enhance the effectiveness of these defensive roles. nih.gov

Pollinator Attraction and Reproductive Biology

The vibrant colors produced by anthocyanins, including the hues derived from this compound, are critical for attracting pollinators such as bees, butterflies, and birds. wikipedia.orgpetalandpoem.com The specific color of a flower, influenced by the composition and concentration of pigments like this compound, can be a key signal to specific pollinators, thereby influencing the plant's reproductive success. researchgate.net For instance, the deep blue color of Commelina communis petals is due to a complex involving this compound, a flavone (B191248), and magnesium ions. researchgate.netmdpi.com This intricate chemical arrangement highlights the specialized role of this compound in creating specific color signals for pollinator attraction. frontiersin.org

Adaptation to Environmental Stress

This compound is implicated in a plant's ability to adapt to various environmental stresses, including temperature fluctuations. catcoulson.art Anthocyanins, in general, are known to have a protective role against temperature extremes. wikipedia.org The accumulation of these pigments can help plants cope with both cold and heat stress. The process of malonylation enhances the stability of anthocyanins, which is beneficial in maintaining their function under stressful conditions. ontosight.ainih.gov This adaptation is part of a broader strategy plants use to adjust to their environment, involving complex signaling pathways and metabolic changes. srce.hrfrontiersin.orgresearchgate.net

Table 1: Research Findings on this compound and Related Compounds

| Area of Study | Organism/System | Key Finding | Reference |

|---|---|---|---|

| Color & Stability | Commelina communis | The blue color is due to a metalloanthocyanin complex of this compound, flavocommelin (B96400), and magnesium. | researchgate.netmdpi.com |

| Pigment Stability | Dahlia variabilis | Malonylation significantly enhances the stability of anthocyanin color. | nih.gov |

| Pollinator Attraction | Labiatae family | A strong correlation exists between flower color (influenced by anthocyanins), pollinator type, and anthocyanidin composition. | researchgate.net |

| Environmental Stress | General Plant Physiology | Anthocyanins, including this compound, offer protection against UV radiation and temperature fluctuations. | catcoulson.artwikipedia.org |

Ecological Niche Specialization

The presence and specific chemical structure of pigments like this compound can contribute to a plant's ecological niche specialization. catcoulson.art By influencing interactions with pollinators and herbivores, and by providing adaptation to specific environmental conditions, these compounds help define the specific set of circumstances under which a plant species can thrive. unige.chnih.govnih.gov For example, the ability of bluebells (Hyacinthoides non-scripta), which contain this compound, to flower early in woodlands before the canopy closes is a specialist adaptation to their light-limited environment. catcoulson.art This temporal niche partitioning, facilitated by the plant's internal chemistry, allows it to minimize competition. catcoulson.art

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Delphinidin (B77816) |

| Cyanidin (B77932) |

| Flavocommelin |

| Apigenin |

| Pelargonidin |

| Peonidin |

| Malvidin |

Advanced Analytical Methodologies for Malonylawobanin Research

Chromatographic Separation Techniques

Chromatography is a cornerstone for the isolation and purification of malonylawobanin from natural sources, where it exists in complex mixtures. wikipedia.org This technique separates components based on their differential partitioning between a stationary phase and a mobile phase. wikipedia.orgoxfordindices.com

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis and quantification of this compound. wikipedia.orgmdpi.com It employs high pressure to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). wikipedia.org The identity of this compound in samples is frequently confirmed through HPLC coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS). mdpi.comresearchgate.net

Different detectors can be coupled with HPLC systems for specific analytical goals. Diode-Array Detectors (DAD) can measure absorbance over a range of wavelengths, which is useful for identifying and quantifying compounds like anthocyanins that have characteristic UV-Vis spectra. mdpi.com For instance, in the analysis of similar compounds, a DAD detector was set to 532 nm. mdpi.com Fluorescence detectors offer high sensitivity for compounds that fluoresce, a property that can be imparted through derivatization if not naturally present. nih.govnih.gov The selection of the column, such as a C18 reversed-phase column, and the mobile phase composition (e.g., mixtures of acetonitrile (B52724) and aqueous buffers) are critical for achieving effective separation. mdpi.compensoft.net

Table 1: Example HPLC System Parameters for Anthocyanin Analysis

| Parameter | Description | Reference |

|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) | pensoft.net |

| Stationary Phase | C18 column (e.g., Supelcosil LC-18, LiChrosorb RP-18) | mdpi.compensoft.net |

| Mobile Phase | Acetonitrile and aqueous phosphate (B84403) buffer (e.g., 20 mM, pH 6) | mdpi.com |

| Elution Mode | Isocratic (e.g., 14% acetonitrile, 86% buffer) | mdpi.com |

| Detector | Diode-Array Detector (DAD) or Mass Spectrometry (MS) | mdpi.commdpi.com |

| Detection Wavelength | 270 nm, 280 nm, or 532 nm depending on the target molecule | mdpi.comresearchgate.net |

For the isolation of this compound in larger quantities for structural and functional studies, preparative chromatography is employed. dokumen.pubkyoto-u.ac.jp This can involve preparative-scale HPLC or solid-phase extraction (SPE) techniques. researchgate.netkyoto-u.ac.jpresearchgate.net SPE is particularly effective for purifying this compound from the commelinin supramolecular complex. researchgate.netnih.gov

Research has shown that different SPE cartridges offer varying yields and purities. Using a Discovery DPA-6S cartridge, this compound was isolated from the commelinin complex with a 79.5% yield and 85.7% purity. researchgate.netnih.gov In comparison, a DSC-SCX cartridge yielded a lower quantity (62.5%) but with a higher purity of 90.8%. researchgate.netnih.gov The choice of cartridge depends on the specific requirements of the research, whether maximizing yield or achieving the highest possible purity is the priority. researchgate.net This purification is a critical step before detailed structural analysis. nih.gov

Table 2: Comparison of SPE Cartridges for this compound Isolation from Commelinin

| Cartridge Type | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Discovery DPA-6S | 79.5 | 85.7 | researchgate.netnih.gov |

| DSC-SCX | 62.5 | 90.8 | researchgate.netnih.gov |

Advanced Mass Spectrometry for Metabolite Profiling

Mass spectrometry (MS) is an indispensable tool for the structural confirmation and profiling of metabolites like this compound. When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of compounds from complex mixtures. mdpi.commdpi.com Electrospray ionization (ESI) is a common soft ionization technique used for this purpose, as it can generate molecular ions from thermally labile molecules like anthocyanins with minimal fragmentation. mdpi.comnih.govnih.gov

In studies of this compound, its identity is typically verified by HPLC-ESI-MS analysis. mdpi.comresearchgate.net The technique provides precise mass-to-charge ratio (m/z) data. For this compound (C₃₉H₃₉O₂₂⁺), the exact mass is 859.1933 Da. nih.govlipidmaps.org In positive ionization mode, the molecular ion [M]⁺ is usually observed, while in negative mode, the deprotonated ion [M-2H]⁻ may be seen. mdpi.com Tandem mass spectrometry (MS/MS) can further fragment the parent ion to provide detailed structural information about the glycosylation and acylation patterns of the molecule. mdpi.comnih.gov

Table 3: Mass Spectrometric Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₉H₃₉O₂₂⁺ | nih.govnaturalproducts.net |

| Molecular Weight | 859.7 g/mol | nih.gov |

| Exact Mass | 859.1933 Da | nih.govlipidmaps.org |

| Ionization Mode | Electrospray Ionization (ESI) | mdpi.comnih.gov |

| Observed Ions | [M]⁺ (positive mode), [M-2H]⁻ (negative mode) | mdpi.com |

X-ray Crystallography for Supramolecular Complex Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of crystalline solids, including complex biomolecular assemblies. nih.govrsc.orgnsf.gov This technique has been pivotal in elucidating the structure of commelinin, the supramolecular complex in which this compound is a key component. nih.govresearchgate.netjst.go.jp

The crystal structure of commelinin, determined at a resolution of 0.95 Å, revealed a complex arrangement of its constituents. nih.gov The structure is a tetranuclear magnesium complex where six molecules of this compound and six molecules of flavocommelin (B96400) are coordinated to the metal ions. nih.govcuvillier.de Specifically, the analysis showed that two Mg²⁺ ions chelate to the six anthocyanin molecules, while two other Mg²⁺ ions bind to the six flavone (B191248) molecules, stabilizing the entire structure. nih.gov This intricate assembly, with dimensions of approximately 30 Å × 30 Å × 20 Å, explains the stable blue color observed in the flowers of Commelina communis. nih.govjst.go.jp Studies have also been conducted on a cadmium-substituted version, Cd-commelinin, to further understand the metal coordination and intermolecular interactions. dokumen.pubresearchgate.netjst.go.jp

Table 4: Crystallographic Data for the Commelinin Supramolecular Complex

| Parameter | Value | Reference |

|---|---|---|

| Complex | Commelinin | nih.gov |

| Components | 6 this compound, 6 Flavocommelin, 4 Mg²⁺ | nih.gov |

| Technique | X-ray Crystallography | nih.gov |

| Resolution | 0.95 Å | nih.gov |

| Space Group | P321 | nih.gov |

In-vivo and In-vitro Spectroscopic Characterization

Spectroscopic techniques are vital for characterizing this compound both in isolated, controlled in-vitro environments and within its natural biological context (in-vivo). mdpi.comnih.gov These methods provide information on molecular structure and environment. ajchem-a.com

In-vitro, high-resolution ¹H-NMR spectroscopy has been successfully used to characterize the flavylium (B80283) ion form of this compound, helping to determine its complete stereostructure. researchgate.net Resonance Raman spectroscopy of this compound in an aqueous solution at pH 4 reveals a characteristic spectral pattern. mdpi.com

When analyzed in-vivo directly in flower petals, the spectroscopic signature of this compound changes significantly. mdpi.com The resonance Raman spectrum of the pigment within the flower differs from that of the isolated molecule in solution. mdpi.com For example, a band at 1640 cm⁻¹, present in the in-vitro spectrum and attributed to the benzopyrilium nucleus and quinonoidal C=O stretching, disappears in the in-vivo measurement. mdpi.com Concurrently, a band at ~1450 cm⁻¹ shifts to 1440 cm⁻¹, and the intensity of a band at 1331 cm⁻¹ decreases. mdpi.com These spectral shifts provide direct evidence of the molecular interactions and environmental effects, such as complexation with metals and copigments, that occur within the living plant tissue and are responsible for the observed blue color. mdpi.com

Table 5: Key Resonance Raman Spectral Bands (cm⁻¹) for this compound

| In-vitro (pH 4 solution) | In-vivo (in flower petal) | Interpretation of Change | Reference |

|---|---|---|---|

| 1640 | Disappears | Indicates change in the quinonoidal structure upon complexation | mdpi.com |

| ~1450 | 1440 | Shift reflects altered vibrational modes due to intermolecular interactions | mdpi.com |

Computational Chemistry Approaches for Structure-Activity Relationship Analysis

Computational chemistry provides powerful tools for investigating the properties and interactions of molecules like this compound at a theoretical level. naturalproducts.netnaturalproducts.net These approaches complement experimental data and offer insights into structure-activity and structure-property relationships that can be difficult to probe in the lab. acs.org

For this compound, computational methods are used to calculate various molecular descriptors. These include properties like topological polar surface area (TopoPSA) and the octanol-water partition coefficient (AlogP), which are important for predicting the molecule's behavior in biological systems. naturalproducts.net Theoretical models of the 3D structure of this compound are crucial for performing more advanced analyses, such as protein-ligand docking simulations, which could help identify potential biological targets. naturalproducts.netnaturalproducts.net

Furthermore, computational studies on anthocyanin-copigment complexes have shed light on the driving forces behind their formation, such as hydrophobic interactions and hydrogen bonding. acs.orgresearchgate.net These theoretical models help explain the stability of supramolecular structures like commelinin, where intramolecular stacking of acyl groups and intermolecular stacking with flavones contribute to color stabilization. acs.orgresearchgate.net This synergy between experimental and theoretical chemistry is essential for a complete understanding of the principles governing the function of complex natural pigments. acs.org

Table 6: Selected Computed Properties of this compound

| Property | Value | Implication | Reference |

|---|---|---|---|

| AlogP | -0.44 | Hydrophilicity | naturalproducts.net |

| Topological Polar Surface Area (TopoPSA) | 360.65 Ų | Membrane permeability | naturalproducts.net |

| Hydrogen Bond Donors | 12 | Interaction potential | naturalproducts.net |

| Hydrogen Bond Acceptors | 20 | Interaction potential | naturalproducts.net |

| Rotatable Bond Count | 13 | Conformational flexibility | naturalproducts.net |

Future Research Directions and Emerging Areas

Elucidation of Uncharacterized Enzymes and Regulatory Genes

The biosynthetic pathway of flavonoids, including anthocyanins, is well-established in its general form. researchgate.netsci-hub.se However, the precise sequence of enzymatic modifications that lead to complex molecules like Malonylawobanin is still under active investigation. Future research is critically focused on identifying and characterizing the specific enzymes responsible for the later steps of its formation and the intricate regulatory networks that control its accumulation.

A primary challenge is the identification of enzymes responsible for the final assembly of the highly structured metalloanthocyanin, commelinin, of which this compound is a key component. oup.com While the individual components are known—six molecules of this compound, six of the flavone (B191248) co-pigment flavocommelin (B96400), and two magnesium ions—the biochemical process and the specific enzymes or potential chaperones that mediate this precise self-assembly in vivo remain to be fully revealed. oup.commdpi.com

Furthermore, while enzymes that transfer acyl groups (acyltransferases) are known, identifying the specific malonyl-CoA dependent transferase that acts on the awobanin precursor in Commelina communis is a key goal. Although an anthocyanin malonyltransferase has been cloned from Salvia splendens, orthologs in other species require definitive characterization. researchgate.net The search for these enzymes often involves genomic enzymology, a strategy that integrates analyses of protein sequence similarity with the genomic context of its members to predict enzymatic functions and discover novel metabolic pathways. nih.gov

On the regulatory front, research is moving beyond the general understanding of MYB and bHLH transcription factors. frontiersin.orgmdpi.com The objective is to map the complete regulatory hierarchy, identifying the specific "master regulator" genes that orchestrate the expression of the entire this compound pathway in response to developmental and environmental cues. wikipedia.org This involves identifying the precise DNA binding sites for these transcription factors and understanding how their activity is modulated to control the timing and location of pigment production.

Table 1: Key Biosynthetic and Regulatory Components for Future Research This table is interactive. Click on the headers to sort.

| Category | Target | Research Goal | Potential Impact |

|---|---|---|---|

| Enzymology | Commelinin Assembly Factors | Identify enzymes or chaperones mediating the 6:6:2 assembly of this compound, flavocommelin, and Mg2+. | Enables reconstruction of the complex in vitro and in synthetic biology systems. |

| Enzymology | Malonyltransferase | Isolate and characterize the specific malonyl-CoA:anthocyanin 5-O-glucoside-6"'-O-malonyltransferase in Commelina. | Provides a key tool for engineering this compound production in other organisms. |

| Enzymology | Vacuolar Transporters | Identify the specific transporters responsible for moving this compound and flavocommelin into the vacuole. | Crucial for understanding pigment accumulation and for engineering in heterologous systems. |

| Genetics | Pathway-Specific Regulators | Pinpoint the master MYB and bHLH transcription factors that specifically control the this compound pathway. | Allows for targeted breeding or genetic engineering to enhance or modify flower color. |

Advanced Supramolecular Design Inspired by Natural this compound Complexes

The commelinin pigment is a masterpiece of natural supramolecular engineering. wikipedia.org It is a self-assembled, stable, and chiral metalloanthocyanin where the precise arrangement of this compound, flavocommelin, and magnesium ions through non-covalent interactions (hydrophobic stacking, hydrogen bonds, and metal coordination) dictates its unique, stable blue color. mdpi.comsci-hub.stuoa.gr This natural complex serves as a powerful source of inspiration for the field of supramolecular chemistry and the design of novel, functional materials. asu.edumdpi.com

Future research aims to harness the design principles of the commelinin complex to create biomimetic materials with tailored properties. numberanalytics.com By mimicking the way nature uses molecular recognition and self-assembly, scientists can design synthetic systems for applications in nanotechnology, sensors, and catalysis. mdpi.com For example, researchers are creating hydrogen-bonded assemblies that bear a remarkable resemblance to commelinin, allowing them to study the stability and optical properties of such structures. researchgate.net

The development of advanced materials inspired by this compound complexes could lead to:

Novel Colorants: Creating highly stable, water-soluble, and non-toxic blue pigments for the food and cosmetic industries.

Optical Materials: Designing materials with specific chiroptical properties for use in optical sensors or information storage.

Smart Materials: Developing materials that change color or other properties in response to stimuli like pH, metal ions, or light, inspired by the sensitivity of anthocyanin structures. uoa.gr

Biomimetic Hydrogels: Using the principles of self-assembly to create advanced hydrogels and bio-inks for 3D printing and tissue engineering applications. rsc.orgnih.gov

The challenge lies in translating the intricate control seen in biological systems to the laboratory, achieving similar levels of precision and efficiency in the self-assembly of synthetic components.

Systems Biology Approaches to this compound Metabolism

Understanding the production of this compound requires a holistic view that extends beyond individual genes and enzymes. Systems biology provides this perspective by integrating multiple layers of biological information—genomics, transcriptomics, proteomics, and metabolomics—to model the entire metabolic network. frontiersin.orgfrontiersin.org This approach is essential for deciphering the complex regulatory and metabolic dynamics that govern the synthesis of such a specialized molecule.

Future research will increasingly rely on high-throughput "omics" technologies to generate comprehensive datasets from this compound-producing plants. mdpi.com By analyzing which genes are transcribed (transcriptomics) and which metabolites are present (metabolomics) under different conditions (e.g., different developmental stages or environmental stresses), researchers can build predictive models of the metabolic flux through the pathway.

Key applications of systems biology in this area include:

Pathway Elucidation: Identifying all participating genes and metabolites, including previously unknown intermediates or regulatory molecules.

Regulatory Network Mapping: Using bioinformatics to construct protein-protein interaction networks and identify key regulatory hubs that control the flow of precursors into the this compound pathway. frontiersin.org

Metabolic Flux Analysis: Quantifying the efficiency of the pathway and identifying potential bottlenecks where metabolic engineering could be most effective. nih.gov

These integrated approaches are crucial for moving from a simple pathway diagram to a dynamic and predictive model of this compound metabolism, which is a prerequisite for successful engineering efforts.

Environmental Impact of this compound Accumulation in Plant Responses

The accumulation of pigments like this compound is not merely for show; it is intrinsically linked to the plant's interaction with its environment. Anthocyanins play well-documented roles in attracting pollinators and protecting plants from various environmental stresses. sci-hub.seoup.comuoa.gr Future research is aimed at dissecting the specific ecological functions of this compound and its accumulation in response to environmental pressures.

A key function is photoprotection. nih.gov The aromatic acyl groups characteristic of complex anthocyanins like this compound are known to absorb harmful UV-B radiation. researchgate.net The remarkable stability of the molecule when sequestered within the commelinin complex further enhances this protective role, allowing the plant to thrive under direct solar radiation. researchgate.net

Foliar anthocyanin accumulation is a common plant response to a wide range of abiotic stresses, including high light, cold, drought, and nutrient deficiency. researchgate.net An emerging area of interest is the role of anthocyanins in metal tolerance. These molecules can chelate metal ions, which may be a mechanism for detoxifying heavy metals by sequestering them in the vacuole. researchgate.netthescipub.com Notably, Commelina communis has been identified as a plant capable of bioaccumulating copper, suggesting a potential link between its unique metalloanthocyanin pigment and its ability to manage high concentrations of metal ions in its environment. wikipedia.org Understanding this connection could have implications for phytoremediation—using plants to clean up contaminated soils.

Table 2: Chemical Compounds Mentioned

| Compound Name | Class |

|---|---|

| This compound | Anthocyanin (Metalloanthocyanin component) |

| Awobanin | Anthocyanin (Precursor to this compound) |

| Flavocommelin | Flavone (Co-pigment) |

| Commelinin | Metalloanthocyanin (Supramolecular complex) |

| Pelargonidin-3-O-glucoside | Anthocyanin |

| Cyanidin-3-O-glucoside | Anthocyanin |

| Malonyl-CoA | Coenzyme A derivative (Acyl donor) |

| p-coumaroyl-CoA | Phenylpropanoid (Anthocyanin precursor) |

| Delphinidin (B77816) | Anthocyanidin |

| Cyanidin (B77932) | Anthocyanidin |

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating malonylawobanin from natural sources, and how do their yields and purity compare?

- Methodological Answer : this compound, an anthocyanin derivative, is typically isolated using supramolecular techniques and solid-phase extraction (SPE) cartridges. For example, DPA-6S cartridges yield 79.5% this compound with 85.7% purity, whereas DSC-SCX cartridges provide higher purity (90.8%) but lower yield (62.5%) . Acidic hydrolysis of commelinin followed by SPE is also effective for isolating related compounds like delphinidin 3,5-diglucoside. Researchers should optimize protocols based on trade-offs between yield and purity, considering factors like pH, solvent composition, and cartridge selectivity.

| Isolation Method | Yield (%) | Purity (%) | Reference Compound |

|---|---|---|---|

| DPA-6S cartridge | 79.5 | 85.7 | This compound |

| DSC-SCX cartridge | 62.5 | 90.8 | This compound |

| Acidic hydrolysis + DPA-6S | 43.4 | 97.0 | Cyanidin 3,5-diglucoside |

Q. What analytical techniques are recommended for characterizing this compound’s structural and chemical properties?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy is critical for quantifying this compound and assessing purity . Nuclear magnetic resonance (NMR) spectroscopy (e.g., , ) confirms its acylated glycosidic structure. Mass spectrometry (MS) provides molecular weight validation. For reproducibility, document chromatographic conditions (e.g., column type, mobile phase) and NMR acquisition parameters, adhering to guidelines for reporting experimental details .

Advanced Research Questions

Q. How can researchers optimize experimental designs to address contradictions in reported yields of this compound across studies?

- Methodological Answer : Contradictions often arise from variations in extraction protocols (e.g., SPE cartridge batch differences, hydrolysis duration). To mitigate this:

- Conduct sensitivity analyses to test how parameters like pH, temperature, and solvent ratios affect yield .

- Use systematic reviews (e.g., Cochrane framework) to synthesize existing data and identify protocol inconsistencies .

- Perform replication studies with strict adherence to published methods, reporting deviations transparently .

Q. What strategies are effective for studying this compound’s role in supramolecular complexes, such as commelinin or protocyanin?

- Methodological Answer : Supramolecular assembly studies require:

- Reconstitution assays : Rebuild complexes using purified this compound, flavocommelin, and Mg, monitoring stability via circular dichroism (CD) spectroscopy .

- Competitive binding experiments : Introduce analogs (e.g., non-acylated anthocyanins) to probe this compound’s binding specificity.

- Computational modeling : Simulate intermolecular interactions (e.g., hydrogen bonding, metal coordination) using molecular dynamics software .

Q. How should researchers handle conflicting data on this compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Design factorial experiments to isolate pH and temperature effects, using controlled degradation assays .